molecular formula C6H12O4 B13132174 3,4,5-Trihydroxyhexan-2-one

3,4,5-Trihydroxyhexan-2-one

Katalognummer: B13132174
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: DFQUTANVBPRYRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trihydroxyhexan-2-one is an organic compound characterized by the presence of three hydroxyl groups attached to a six-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxyhexan-2-one can be achieved through several methods. One common approach involves the oxidation of hexane-2,3,4,5-tetraol using mild oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to enhance the efficiency and yield of the reaction. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trihydroxyhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into hexane-2,3,4,5-tetraol.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of hexan-2-one, such as hexane-2,3,4,5-tetraol and hexane-2,3,4,5-tetraone.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trihydroxyhexan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3,4,5-Trihydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Trihydroxyhexan-2-one: Characterized by three hydroxyl groups on a six-carbon chain.

    Hexane-2,3,4,5-tetraol: Contains four hydroxyl groups, offering different reactivity and applications.

    Hexane-2,3,4,5-tetraone: Features four carbonyl groups, making it more reactive in oxidation-reduction reactions.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H12O4

Molekulargewicht

148.16 g/mol

IUPAC-Name

3,4,5-trihydroxyhexan-2-one

InChI

InChI=1S/C6H12O4/c1-3(7)5(9)6(10)4(2)8/h3,5-7,9-10H,1-2H3

InChI-Schlüssel

DFQUTANVBPRYRI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C(C(=O)C)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.